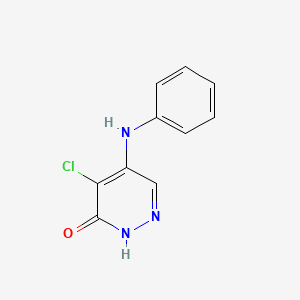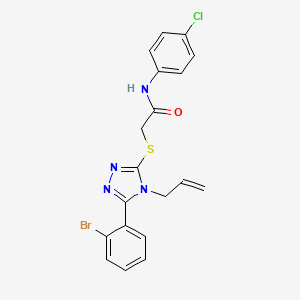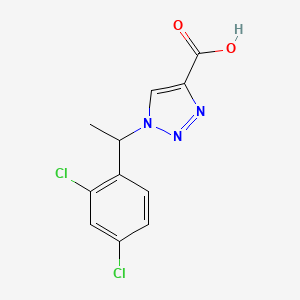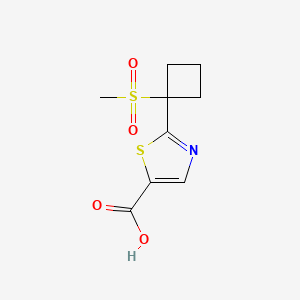![molecular formula C14H16INO4S B11783168 Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11783168.png)
Diethyl 6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de tieno[2,3-b]pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida y los reactivos se seleccionan cuidadosamente para garantizar la formación del producto deseado. Las rutas sintéticas comunes incluyen:
Formación del núcleo de tieno[2,3-b]pirrol: Este paso implica la ciclización de precursores apropiados en condiciones controladas.
Yodación: Introducción del átomo de yodo en la posición 3 del anillo de tieno[2,3-b]pirrol utilizando reactivos como yodo o monocloruro de yodo.
Esterificación: Formación de los grupos éster dietílico en las posiciones 2,5 a través de reacciones de esterificación utilizando etanol y catalizadores ácidos.
Métodos de producción industrial
La producción industrial de 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento, la pureza y la rentabilidad. Las consideraciones clave incluyen el tiempo de reacción, la temperatura y el uso de catalizadores eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El átomo de yodo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, expresión genética y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- 6H-tieno[2,3-b]pirrol-5-carboxilato de etilo
- 6H-tieno[2,3-b]pirrol
Singularidad
El 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo es único debido a la presencia del átomo de yodo y los grupos éster dietílico, que confieren propiedades químicas y reactividad distintas en comparación con compuestos similares.
Este artículo detallado proporciona una descripción general completa del 6-Etil-3-yodo-6H-tieno[2,3-b]pirrol-2,5-dicarboxilato de dietilo, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C14H16INO4S |
|---|---|
Peso molecular |
421.25 g/mol |
Nombre IUPAC |
diethyl 6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H16INO4S/c1-4-16-9(13(17)19-5-2)7-8-10(15)11(21-12(8)16)14(18)20-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
WNPAVZSFJPDUEB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC2=C1SC(=C2I)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)






